molecular formula C9H8ClNO4 B3373027 2-Chloroethyl 4-nitrobenzoate CAS No. 949-03-1

2-Chloroethyl 4-nitrobenzoate

Cat. No.: B3373027
CAS No.: 949-03-1
M. Wt: 229.62 g/mol
InChI Key: BUIVPELJVUWILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl 4-nitrobenzoate is an organic compound with the chemical formula C9H8ClNO4. It is a yellow liquid with a distinct odor . This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-chloroethyl 4-nitrobenzoate typically involves the reaction between 4-nitrobenzoic acid and 2-chloroethyl acetate. This reaction is usually carried out in the presence of an acidic catalyst, such as sulfuric acid, at an appropriate temperature and reaction time .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reactants and catalysts but is optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an ethylamine derivative.

    Reduction Reactions: The major product is 2-chloroethyl 4-aminobenzoate.

Scientific Research Applications

2-Chloroethyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroethyl 4-nitrobenzoate involves its interaction with nucleophiles and reducing agents. The chloroethyl group is susceptible to nucleophilic attack, leading to substitution reactions. The nitro group can undergo reduction, resulting in the formation of an amino group. These reactions are facilitated by the presence of appropriate catalysts and reaction conditions .

Comparison with Similar Compounds

  • 2-Naphthyl 4-nitrobenzoate
  • Methyl 2-chloro-4-nitrobenzoate
  • 4-Propionylphenyl 2-chloro-4-nitrobenzoate
  • Ethyl 2-nitrobenzoate

Comparison: 2-Chloroethyl 4-nitrobenzoate is unique due to its specific combination of a chloroethyl group and a nitrobenzoate moiety. This combination allows it to participate in a variety of chemical reactions, making it versatile in both research and industrial applications. Other similar compounds may have different substituents, leading to variations in reactivity and applications .

Properties

IUPAC Name

2-chloroethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-5-6-15-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIVPELJVUWILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241677
Record name Benzoic acid, p-nitro-, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-03-1
Record name Benzoic acid, p-nitro-, 2-chloroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, p-nitro-, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroethyl 4-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-Chloroethyl 4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
2-Chloroethyl 4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
2-Chloroethyl 4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
2-Chloroethyl 4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
2-Chloroethyl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.